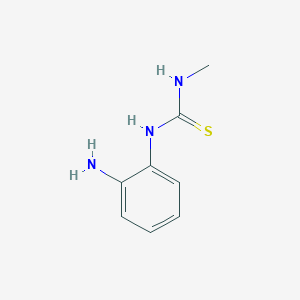
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Descripción general
Descripción
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to it. The specific stereochemistry of this compound, denoted by (1s,3r), indicates the spatial arrangement of these groups, which is crucial for its reactivity and interaction with other molecules.
Mecanismo De Acción
Biochemical Pathways
The activation of mGluRs by (1S,3R)-ACPD affects various biochemical pathways. It has been found to reduce the frequency of miniature excitatory postsynaptic currents, suggesting a presynaptic mechanism of action . This modulation of synaptic transmission is likely to have downstream effects on various neuronal functions, including breathing .
Pharmacokinetics
Its solubility in water is known to be 52 mg/mL, which could potentially influence its bioavailability .
Result of Action
The activation of mGluRs by (1S,3R)-ACPD leads to multiple effects, including a reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . These changes at the molecular and cellular level can have significant effects on physiological functions, such as breathing .
Action Environment
The action, efficacy, and stability of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain ions in the extracellular environment can affect the compound’s action. For example, elevating extracellular potassium concentration to 9 mM was found to reduce the reversal potential of the inward current induced by (1S,3R)-ACPD .
Análisis Bioquímico
Biochemical Properties
The exact role of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid in biochemical reactions is not well-defined. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may be involved in the regulation of ferroptosis, a type of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species .
Cellular Effects
This compound may have various effects on different types of cells and cellular processes. For example, it has been suggested that this compound could induce ferroptosis in gastric cancer cells by decreasing cellular glutathione (GSH) levels and increasing lipid peroxidation levels .
Molecular Mechanism
It has been suggested that this compound could induce ferroptosis by inhibiting the activity of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective hydroxylation and carboxylation. For instance, starting from cyclohexanone, a series of reactions including reduction, protection, and functional group interconversion can lead to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of enantioselectivity and yield. For example, the use of specific enzymes or engineered microorganisms can facilitate the conversion of simple substrates into the target compound with high stereochemical purity .
Análisis De Reacciones Químicas
Types of Reactions
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes
Comparación Con Compuestos Similares
Similar Compounds
(1s,3r)-Camphoric acid: Similar in structure but with different functional groups.
(1s,3r)-Cyclohexane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of a hydroxyl group.
(1s,3r)-3-Hydroxycyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations .
Propiedades
IUPAC Name |
(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262035 | |
| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-45-3 | |
| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride](/img/structure/B3060229.png)









